Bendamustine D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

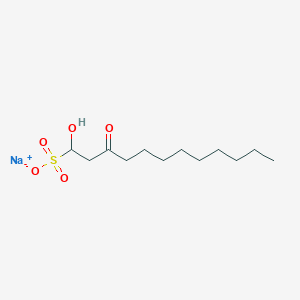

Bendamustine D4 is the deuterium labeled Bendamustine(SDX-105), which is an alkylating agent.

科学的研究の応用

1. Synthesis and Mechanism

Bendamustine D4, a variant of Bendamustine, is noted for its use in cancer therapy. It has been synthesized using DCl as a catalyst and D2O as a deuterium source, resulting in high deuterium incorporation. This synthesis is significant for supporting clinical studies involving stable isotope-labeled bendamustine (Liu, Qin, & Zhang, 2018).

2. Cytotoxic Properties

Research has shown that Bendamustine displays unique cytotoxicity patterns, distinct from other DNA-alkylating agents. Its mechanisms include DNA-damage stress response activation, apoptosis induction, mitotic checkpoint inhibition, and induction of mitotic catastrophe. Notably, Bendamustine activates a base excision DNA repair pathway, unlike other alkylators (Leoni et al., 2008).

3. Efficacy in Cancer Treatment

Bendamustine has shown efficacy in treating various forms of cancer, including indolent and transformed non-Hodgkin's lymphoma, with notable response rates even in heavily pretreated patients (Friedberg et al., 2008).

4. Combination Therapies

The compound is useful in combination therapies due to its multiple actions and cell cycle effects. It has been suggested for use in combination regimens, with the sequence of administration playing a significant role (Gandhi, 2002).

5. Activity in Specific Cancer Cell Lines

Bendamustine's cytotoxic efficacy has been characterized in leukemia and breast cancer cell lines, showing preferential activity against leukemic cells of lymphoid origin and inducing apoptosis in specific cell lines (Konstantinov et al., 2002).

6. Stability and Anticancer Efficacy Enhancement

A study focused on improving the stability and efficacy of bendamustine through a PEG-PLGA co-polymeric nanoparticulate approach, resulting in a significant increase in stability, reduced toxicity, and enhanced anticancer activity against various cancerous cells (Khan et al., 2016).

7. Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of Bendamustine in the context of hematopoietic cell transplantation (HCT), showing its potential to reduce transplant side effects and promote anti-cancer effects (Stokes et al., 2021).

特性

分子式 |

C16H17D4Cl2N3O2 |

|---|---|

分子量 |

362.29 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。